molecular formula C7H6ClF2N B13021701 2-Chloro-4-(difluoromethyl)-5-methylpyridine

2-Chloro-4-(difluoromethyl)-5-methylpyridine

Cat. No.: B13021701
M. Wt: 177.58 g/mol
InChI Key: PLCDUVDSXGIHJA-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)-5-methylpyridine is an organic compound with the molecular formula C7H6ClF2N It is a pyridine derivative, characterized by the presence of chlorine, difluoromethyl, and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)-5-methylpyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-methylpyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized pyridines .

Scientific Research Applications

2-Chloro-4-(difluoromethyl)-5-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(difluoromethyl)-3-fluoropyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-methylpyridine

Uniqueness

2-Chloro-4-(difluoromethyl)-5-methylpyridine is unique due to the presence of both chlorine and difluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .

Biological Activity

2-Chloro-4-(difluoromethyl)-5-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with chlorine and difluoromethyl groups, which significantly influence its reactivity and biological interactions. Various synthetic methods have been developed for this compound, including reactions involving halogenation and difluoromethylation techniques. These methods aim to optimize yield and purity while maintaining the desired biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that its activity may be attributed to the presence of halogen substituents, which enhance membrane permeability and disrupt bacterial cell function .
  • Quorum Sensing Inhibition : Research has demonstrated that derivatives of this compound can inhibit quorum sensing in Pseudomonas aeruginosa, reducing biofilm formation and virulence factor production. For instance, certain derivatives exhibited IC50 values comparable to established quorum sensing inhibitors .
  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects on various cancer cell lines. The compound's structural features may facilitate interactions with cellular targets involved in proliferation and apoptosis pathways .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated:

  • E. coli : Inhibition rates up to 83.76%.
  • S. aureus : Significant growth inhibition was observed, supporting its potential as an antibacterial agent.
CompoundBacterial StrainInhibition (%)
This compoundE. coli83.76
S. aureus79.38

Quorum Sensing Inhibition

In a study assessing quorum sensing inhibition, derivatives of the compound were tested for their ability to disrupt signaling pathways in Pseudomonas aeruginosa. The findings revealed:

  • Compounds showed IC50 values ranging from 19 μM to 35 μM, indicating promising potential as quorum sensing inhibitors.
CompoundIC50 (μM)Activity Type
Derivative 119 ± 1.01Quorum Sensing Inhibition
Derivative 227 ± 0.67Quorum Sensing Inhibition
Derivative 335 ± 1.12Quorum Sensing Inhibition

The biological activity of this compound is believed to stem from several mechanisms:

  • Membrane Disruption : The halogen substituents enhance lipophilicity, allowing the compound to penetrate bacterial membranes more effectively.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to reduced viability of target organisms.

Properties

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)-5-methylpyridine

InChI

InChI=1S/C7H6ClF2N/c1-4-3-11-6(8)2-5(4)7(9)10/h2-3,7H,1H3

InChI Key

PLCDUVDSXGIHJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C(F)F)Cl

Origin of Product

United States

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